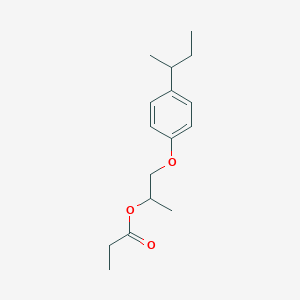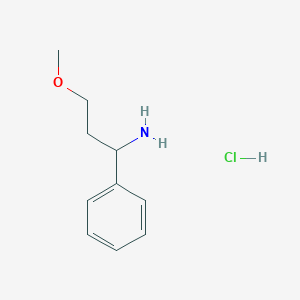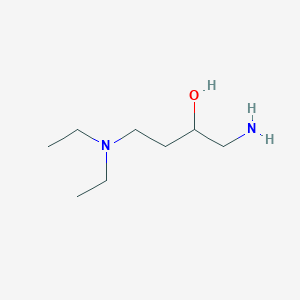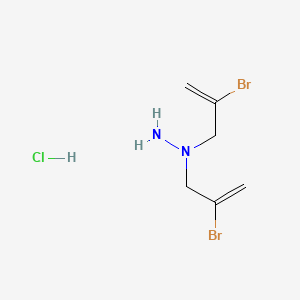
1,3-Dchloro-2-iodo-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dchloro-2-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5Cl2IO It is a derivative of benzene, characterized by the presence of two chlorine atoms, one iodine atom, and one methoxy group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1,3-Dchloro-2-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the iodination of 1,3-dichloro-5-methoxybenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3-Dchloro-2-iodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can replace the iodine atom with a different nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For instance, oxidation may lead to the formation of quinones, while reduction can yield dehalogenated products.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1,3-Dchloro-2-iodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects. Its derivatives may exhibit biological activity, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dchloro-2-iodo-5-methoxybenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating effect of the methoxy group. These effects can alter the compound’s reactivity and interaction with other molecules. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dchloro-2-iodo-5-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dichloro-2-iodobenzene: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
1,3-Dichloro-5-methoxybenzene: Lacks the iodine atom, affecting its suitability for certain reactions, such as coupling reactions.
1,3-Dibromo-2-iodo-5-methoxybenzene: Substitutes chlorine with bromine, which can influence its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H5Cl2IO |
|---|---|
Molekulargewicht |
302.92 g/mol |
IUPAC-Name |
1,3-dichloro-2-iodo-5-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
InChI-Schlüssel |
XPUQATNYIHYTMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)Cl)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)



![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)



![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)



